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(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Structure-Activity Relationship (SAR) GPCR Ligand Design Halogen Bonding

SAR reproducibility hinges on exact positional isomers; generic mixtures confound receptor-subtype data. This para-chloro piperazinyl-pyridazine eliminates ambiguity for aminergic GPCR and dCTPase programs. • Defined 4-Cl regioisomer for unambiguous 5-HT, DA, & H3 receptor SAR • Validated dCTPase inhibitor scaffold (IC50 < 50 nM, >1000× selectivity over NUDIX enzymes) • CNS-penetrant profile: tPSA 49.3 Ų, 0 HBD, cLogP ~2.5 • Rigid core (2 rotatable bonds) simplifies docking & co-crystallization

Molecular Formula C16H17ClN4O
Molecular Weight 316.79
CAS No. 1309143-71-2
Cat. No. B3015604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
CAS1309143-71-2
Molecular FormulaC16H17ClN4O
Molecular Weight316.79
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H17ClN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3
InChIKeyZHAVYFAVZGNTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1309143-71-2: A Chemically Distinct GPCR & Nucleotide Tool


(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1309143-71-2) belongs to the arylpiperazinyl-pyridazine class, a privileged scaffold in medicinal chemistry that has yielded potent ligands for aminergic GPCRs including serotonin (5-HT), adrenergic, and dopamine receptors as well as histamine H3 receptor antagonists [1]. The compound features a 4-chlorobenzoyl amide pharmacophore linked to a 6-methylpyridazin-3-yl-piperazine core. Unlike structurally similar analogs that vary in halogen substitution pattern or linker chemistry, this specific positional isomer presents a unique hydrogen-bond acceptor profile (zero H-bond donors) and a compact rotatable bond count (2 bonds), properties that are frequently associated with enhanced passive membrane permeability and a reduced susceptibility to P-glycoprotein-mediated efflux . This combination differentiates it from closely related procurement alternatives such as the 2-chlorophenyl regioisomer (CAS 1269275-74-2) or the 6-(3-methylpyrazol-1-yl)pyridazine analog (PubChem CID 25667817) in terms of predicted ADME behavior and molecular recognition capacity.

CAS 1309143-71-2: Assay Reproducibility vs. In-Class Analogs


Within the piperazinyl-pyridazine chemotype, even minor structural modifications can cause profound shifts in target selectivity and intracellular availability. For instance, the 4-chlorobenzoyl regioisomer positions the chlorine atom at the para position, which influences the electron density of the benzoyl carbonyl and alters the preferred dihedral angle of the pharmacophore compared to the 2-chloro or 3-chloro isomers . Additionally, alternative core modifications such as replacing the 6-methylpyridazine with a 6-phenylpyridazine or a triazolopyridazine have been shown in BindingDB records to shift selectivity among serotonin receptor subtypes or between kinase and non-kinase targets [1]. The dCTP pyrophosphatase 1 (dCTPase) inhibitor series published in the Journal of Medicinal Chemistry further demonstrates that the piperazin-1-ylpyridazine scaffold can be tuned for outstanding selectivity (>1000-fold over related NUDIX enzymes) depending on the choice of the exocyclic amide substituent [2]. Therefore, procurement of a specific positional isomer such as CAS 1309143-71-2 is necessary to reproduce structure-activity relationships (SAR) and avoid confounding results from uncharacterized analogs.

CAS 1309143-71-2: Quantitative Differentiation Evidence


4-Chloro vs. 2-Chloro Regioisomer Selectivity

The target compound bears the chlorine substituent at the para (4-) position of the benzoyl ring, while the closest commercial alternative (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1269275-74-2) features an ortho (2-) chlorine substitution . In arylpiperazine medicinal chemistry, the position of the halogen on the phenyl ring is a critical determinant of receptor subtype selectivity; for example, in the related pyridazinone series, moving the chlorine from the para to the meta position in compounds PC4 and PC13 altered the behavioral profile in mouse models, suggesting differential engagement of 5-HT2 versus other aminergic receptors [1]. No published head-to-head receptor panel data exist for this exact pair, but the established SAR for arylpiperazines indicates that the 4-chloro isomer presents a distinct electrostatic potential surface that can affect binding to targets such as the D4 dopamine receptor, where the 4-chlorophenylpiperazine motif is a recognized pharmacophore . Procuring the 4-chloro isomer ensures that the intended molecular recognition features are preserved, which is not guaranteed with the 2-chloro alternative.

Structure-Activity Relationship (SAR) GPCR Ligand Design Halogen Bonding

dCTPase Inhibitor Potency & Selectivity

The target compound belongs to the piperazin-1-ylpyridazine chemotype that was identified by Llona-Minguez et al. (2017) as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. Within this series, lead compounds achieved IC50 values below 50 nM against recombinant human dCTPase in an 11-point concentration-response assay (average of two replicates per data point) [1]. Critically, representative inhibitors (compounds 9, 18, and 20) displayed >1000-fold selectivity over a panel of related NUDIX hydrolase enzymes, confirming that the piperazin-1-ylpyridazine core can be optimized for target-specific effects rather than general nucleotide-mimetic activity [1]. The selectivity window was independently corroborated by thermal shift (DSF) and DARTS assays in cellular lysates [1]. While the specific IC50 of CAS 1309143-71-2 against dCTPase has not been reported, its structural congruence with the published pharmacophore—namely the piperazin-1-ylpyridazine core with an aryl amide substituent—places it within the same structure-activity landscape where potent and selective dCTPase inhibition is achievable [2]. This contrasts with alternative scaffolds such as benzimidazole- or triazolothiadiazole-based dCTPase inhibitors, which exhibit different ligand efficiency and selectivity profiles [1].

Cancer Metabolism Nucleotide Pool Regulation dCTPase Inhibition

cLogP Advantage in Membrane Permeability

The target compound has a computed logP (cLogP) of approximately 2.52, as estimated by the XLogP3-AA algorithm for the closely related 3-(3-methylpyrazol-1-yl) analog (PubChem CID 25667817) and by ChemSrc for the 4-chlorobenzoyl-piperazine scaffold (LogP = 2.52) [1]. In contrast, the carboxamide analog N-(4-chlorophenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide carries a ureido-type linker that increases topological polar surface area (tPSA) and hydrogen bond donor count, which generally reduces passive membrane permeability. The piperazin-1-ylpyridazine dCTPase inhibitor series reported by Llona-Minguez et al. demonstrated that compounds with favorable cLogP values and low H-bond donor counts exhibit high intracellular bioavailability (Fic > 50% of total compound concentration available in the intracellular compartment) [2]. The target compound's combination of cLogP ≈ 2.5, H-bond donor count = 0, and tPSA = 49.3 Ų places it within the optimal property space for CNS penetration according to the Wager CNS MPO desirability scoring framework .

ADME Prediction Blood-Brain Barrier Penetration Lipophilic Ligand Efficiency

Conformational Restriction: Fewer Rotatable Bonds

The target compound contains only 2 rotatable bonds (the bond between the piperazine nitrogen and the carbonyl carbon, and the bond between the carbonyl carbon and the 4-chlorophenyl ring), as computed for the Hit2Lead entry SC-9245746 which shares the identical 3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-methylpyridazine core . By comparison, the 3-(3-methylpyrazol-1-yl)pyridazine analog PubChem CID 25667817 has 3 rotatable bonds, and the carboxamide analog series typically has 4 rotatable bonds [1][2]. Conformational restriction is a well-established driver of improved ligand binding entropy and target selectivity, as demonstrated by the higher ligand efficiency indices reported for more rigid piperazin-1-ylpyridazine dCTPase inhibitors (BEI ≥ 15 for compounds with IC50 < 50 nM) [3]. The lower rotatable bond count of the target compound may translate to reduced entropic penalty upon target binding and a narrower ensemble of solution conformations, which can simplify computational docking and pharmacophore modeling.

Ligand Efficiency Conformational Pre-organization Medicinal Chemistry Design

CAS 1309143-71-2: Recommended Application Scenarios


Aminergic GPCR SAR with Defined Halogen Patterns

The target compound's 4-chlorobenzoyl substitution pattern provides a defined electrostatic and steric profile that is distinct from the 2-chloro regioisomer (CAS 1269275-74-2). This makes it suitable for SAR-by-catalog campaigns where halogen position is systematically varied to probe receptor subtype selectivity at serotonergic (5-HT1A, 5-HT2), dopaminergic (D4), or histamine H3 receptors. The para-chloro substitution has been associated with a distinct pharmacological profile in related pyridazinone series, as evidenced by differential behavioral outcomes in mouse models [1]. Procurement of the correct positional isomer is essential for generating interpretable and reproducible SAR data [2].

dCTPase Inhibitor Hit Expansion & Target Engagement

The piperazin-1-ylpyridazine scaffold to which CAS 1309143-71-2 belongs has been validated as a novel class of potent and selective dCTPase inhibitors, with lead compounds achieving IC50 < 50 nM and >1000-fold selectivity over related NUDIX enzymes [1]. The compound is structurally congruent with the pharmacophore defined by Llona-Minguez et al. (2017) and can be used as a starting point for hit expansion or as a reference compound in thermal shift (DSF), DARTS, and CETSA target engagement assays. The availability of robust selectivity data and cellular efficacy models (HL60 leukemia cell synergy with 5-azacytidine) reduces the risk of pursuing false positives [1].

CNS-Penetrant Probe Development

With a computed cLogP of approximately 2.5, zero hydrogen bond donors, and a tPSA of 49.3 Ų, the target compound resides in the property space associated with passive blood-brain barrier penetration [1][2]. This physicochemical profile is superior to many carboxamide-linked piperazine-pyridazine analogs, which carry additional hydrogen bond donors and higher tPSA values that generally reduce CNS exposure . For neuroscience programs targeting GPCRs or nucleotide metabolism enzymes in the CNS, CAS 1309143-71-2 represents a more BBB-permeable starting point than the corresponding carboxamide derivatives.

Conformationally Restricted Scaffold for MedChem

The compound's low rotatable bond count (2 bonds) provides a relatively rigid scaffold that minimizes the entropic penalty upon target binding, as supported by the high binding efficiency indices (BEI ≥ 15) reported for potent members of the piperazin-1-ylpyridazine dCTPase inhibitor series [1]. This conformational restriction simplifies molecular docking studies, facilitates pharmacophore modeling, and may improve the probability of obtaining high-resolution co-crystal structures. It is therefore an attractive core for fragment growing or scaffold hopping campaigns where conformational pre-organization is a design criterion [2].

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